REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6](=[O:25])[CH:7]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][C:16]=1[N+:22]([O-])=O)[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])([CH3:4])[CH3:3]>C(OCC)(=O)C.[Pd]>[CH3:14][C:11]([O:10][C:8](=[O:9])[CH:7]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][C:16]=1[NH2:22])[C:6]([O:5][C:2]([CH3:1])([CH3:3])[CH3:4])=[O:25])([CH3:12])[CH3:13]
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Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(C(C(=O)OC(C)(C)C)C1=C(C=C(C=C1)C)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
shaken under hydrogen at atmospheric pressure and room temperature for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Kieselguhr
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Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(C(C(=O)OC(C)(C)C)C1=C(C=C(C=C1)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 606 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |